2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyrimidine class, which is known for its diverse pharmacological activities.
Preparation Methods
The synthesis of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the methoxy group or the phenylbutan-2-yl group can be replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an acetylcholinesterase inhibitor, which is significant in the study of neurodegenerative diseases like Alzheimer’s.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs for treating Alzheimer’s disease.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can help improve cognitive function in patients with Alzheimer’s disease . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for learning and memory .
Comparison with Similar Compounds
2-Methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide can be compared with other acetylcholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. While these compounds also inhibit acetylcholinesterase, this compound has shown selective inhibition, which may result in fewer side effects . Similar compounds include:
Donepezil: A widely used acetylcholinesterase inhibitor for Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a different chemical structure.
Galantamine: A natural alkaloid that also inhibits acetylcholinesterase.
The uniqueness of this compound lies in its selective inhibition and potential for fewer side effects compared to other similar compounds .
Properties
IUPAC Name |
2-methoxy-N-(4-phenylbutan-2-yl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12(8-9-13-6-4-3-5-7-13)19-15(20)14-10-17-16(21-2)18-11-14/h3-7,10-12H,8-9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRHVVHXKBSLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.